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Compound of Interest

Compound Name: Azido-PEG2-propargyl

Cat. No.: B15540775

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG2-propargyl is a heterobifunctional linker widely utilized in chemical biology and

drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs)

and for bioconjugation applications.[1][2] Its structure incorporates a terminal azide group, a

diethylene glycol (PEG2) spacer, and a terminal propargyl group. This arrangement allows for

sequential or orthogonal "click" chemistry reactions, providing a versatile platform for linking

molecules of interest. This guide provides a comprehensive overview of the spectroscopic

techniques used to characterize Azido-PEG2-propargyl, along with detailed experimental

protocols and workflow visualizations.

Molecular Structure and Properties
Chemical Formula: C₇H₁₁N₃O₂

Molecular Weight: 169.18 g/mol

Structure:
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The azide (-N₃) and propargyl (-C≡CH) functional groups are key to its utility, enabling copper-

catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition

(SPAAC) reactions.[1] The PEG2 spacer enhances solubility and provides appropriate spatial

separation between conjugated moieties.

Spectroscopic Data
A thorough spectroscopic analysis is crucial to confirm the identity and purity of Azido-PEG2-
propargyl. The following tables summarize the expected quantitative data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of Azido-PEG2-
propargyl by providing information about the chemical environment of each proton and carbon

atom.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.68 t 2H -O-CH₂-CH₂-N₃

~3.65 m 4H -O-CH₂-CH₂-O-

~3.38 t 2H -CH₂-CH₂-N₃

~4.20 d 2H -O-CH₂-C≡CH

~2.45 t 1H -C≡CH

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ) ppm Assignment

~79.5 C≡CH

~75.0 C≡CH

~70.5 -O-CH₂-CH₂-O-

~70.0 -O-CH₂-CH₂-O-

~69.0 -O-CH₂-C≡CH

~58.5 -CH₂-CH₂-N₃

~50.6 CH₂-N₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

experimental conditions. A signal for the carbon adjacent to the azide group in a similar PEG

compound has been reported at 50.64 ppm.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in Azido-PEG2-
propargyl based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~3300 Strong, Sharp ≡C-H Stretching

~2920 Medium C-H Stretching (Aliphatic)

~2870 Medium C-H Stretching (Aliphatic)

~2100 Strong, Sharp -N₃ Asymmetric Stretching

~1100 Strong, Broad C-O-C Stretching

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight of Azido-PEG2-propargyl
and to confirm its elemental composition.

Table 4: Mass Spectrometry Data

Ion m/z (calculated) m/z (observed)

[M+H]⁺ 170.09 ~170.1

[M+Na]⁺ 192.07 ~192.1

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Azido-PEG2-
propargyl.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of Azido-PEG2-propargyl in approximately 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or higher

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2-5 seconds

Spectral Width: -10 to 160 ppm

FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of neat Azido-PEG2-propargyl liquid directly onto the center of the ATR

crystal.

Acquire the background spectrum of the clean, empty ATR crystal before analyzing the

sample.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a stock solution of Azido-PEG2-propargyl in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g.,

50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrument Parameters (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Mass Range: m/z 50-500

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C

Desolvation Temperature: 250-350 °C

Experimental Workflows and Signaling Pathways
Azido-PEG2-propargyl is a key component in the synthesis of PROTACs, which function by

inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome

system. The following diagrams illustrate the logical workflow for synthesizing a PROTAC using

this linker and the subsequent biological pathway.

PROTAC Synthesis

Protein of Interest (POI) Ligand
(with alkyne handle) POI Ligand-Linker Conjugate

CuAAC Click Chemistry

Azido-PEG2-propargyl E3 Ligase Ligand
(with reactive group)

Final PROTAC Molecule
Amide Coupling / Nucleophilic Substitution

Click to download full resolution via product page

Caption: PROTAC Synthesis Workflow using Azido-PEG2-propargyl.
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Cellular Degradation Pathway

PROTAC

Ternary Complex
(POI-PROTAC-E3 Ligase)

Target Protein (POI) E3 Ubiquitin Ligase

Polyubiquitination of POI

Ubiquitin Transfer

26S Proteasome

Recognition

POI Degradation

Recycled Peptides

Click to download full resolution via product page

Caption: PROTAC-mediated Protein Degradation Pathway.

This guide provides the foundational spectroscopic data and experimental considerations for

researchers working with Azido-PEG2-propargyl. Accurate characterization of this versatile

linker is the first step towards its successful implementation in the development of novel

therapeutics and chemical biology tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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